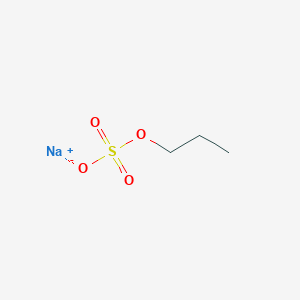

Sulfuric acid, monopropyl ester, sodium salt

Description

Historical Context and Development of Alkyl Sulfate Research

The development of alkyl sulfate research traces its origins to the mid-20th century when anionic alkyl sulfate surfactants were predominantly used in household and industrial wool-washing applications. Until the mid-1960s, these compounds represented the primary class of surfactants in domestic cleaning formulations, with their usage patterns subsequently evolving as the chemical industry developed more sophisticated surfactant blends. The historical trajectory of alkyl sulfate research reveals a systematic progression from empirical application to detailed mechanistic understanding, with early investigations focusing primarily on practical cleaning applications rather than fundamental chemical properties.

The scientific foundation for understanding alkyl sulfate chemistry was established through comprehensive biodegradation studies that emerged in the latter half of the twentieth century. These investigations demonstrated that linear primary alkyl sulfates readily undergo primary biodegradation under both laboratory and field conditions, with slightly branched and secondary alkyl sulfates also exhibiting ready biodegradability. The discovery that highly branched alkyl sulfates biodegraded at considerably slower rates provided crucial insights into the relationship between molecular structure and environmental fate, establishing the theoretical framework for subsequent research into individual alkyl sulfate homologues.

Research methodologies evolved significantly during this period, with the development of standardized testing protocols such as biochemical oxygen demand measurements and carbon dioxide evolution studies. These analytical approaches enabled researchers to quantify biodegradation rates with precision, revealing that alkyl sulfates consistently achieved 70-95% of theoretical oxygen demand within five-day testing periods. The establishment of these standardized methodologies created the foundation for comparative studies that would later illuminate the specific properties of individual alkyl sulfate compounds, including sulfuric acid, monopropyl ester, sodium salt.

The historical development of alkyl sulfate research also encompassed significant advances in understanding aquatic toxicity patterns. Early toxicological investigations revealed that alkyl sulfate toxicity increases with increases in alkyl chain length and water hardness, while also demonstrating temperature-dependent effects. These foundational discoveries established the theoretical framework for predicting the environmental behavior of alkyl sulfate homologues based on their structural characteristics, providing essential context for understanding the position of this compound within the broader alkyl sulfate family.

Theoretical Significance in Organic Sulfur Chemistry

The theoretical significance of this compound in organic sulfur chemistry stems from its role as a representative organosulfate compound that exemplifies the fundamental principles governing sulfate ester behavior. Organosulfates constitute a class of organic compounds sharing the common functional group R−O−SO₃⁻, where the sulfate core provides characteristic chemical reactivity patterns. The propyl ester variant demonstrates the essential structural features that define organosulfate chemistry, including the critical balance between hydrophobic alkyl chain interactions and hydrophilic sulfate group behavior.

The amphiphilic nature of this compound illustrates fundamental principles of surfactant chemistry within the organosulfate framework. The compound consists of a hydrophobic hydrocarbon chain, a polar sulfate group containing an anion, and a cation to neutralize the sulfate group. This structural arrangement enables the compound to reduce surface tension between water and nonpolar materials, promoting wetting and emulsification processes that are characteristic of anionic surfactants. The three-carbon alkyl chain length provides an optimal balance for studying structure-activity relationships without the complexity introduced by longer-chain homologues.

The chemical reactivity of organosulfates demonstrates significant theoretical importance in understanding sulfate ester hydrolysis mechanisms. Research has established that monoalkyl sulfates possess considerable thermodynamic stability, with methyl sulfate exhibiting a half-life of approximately 1,100 years for uncatalyzed hydrolysis at 25°C. This remarkable kinetic stability, combined with the energy-rich nature of sulfate esters, renders these compounds capable of acting as both sulfating and alkylating agents under relatively mild conditions. The propyl variant provides an accessible model for investigating these fundamental chemical transformations without the experimental challenges associated with more volatile or reactive homologues.

The group transfer potential of sulfate ester hydrolysis has been quantified at −8.9 kcal/mol, involving release of the strong acid hydrogen sulfate. This thermodynamic parameter helps explain the biological requirement for harnessing the free energy of hydrolysis of two adenosine triphosphate molecules in activating sulfate for the biosynthesis of sulfate monoesters. The theoretical framework established through such studies provides essential context for understanding the energetics of organosulfate formation and degradation, with this compound serving as a representative example of these fundamental chemical principles.

Sodium Propyl Sulfate in the Hierarchy of Organosulfates

This compound occupies a distinctive position within the hierarchy of organosulfates, characterized by its intermediate chain length that bridges the gap between highly water-soluble short-chain homologues and more hydrophobic longer-chain variants. The compound's molecular structure, featuring a three-carbon alkyl chain attached to the sulfate moiety, provides unique physicochemical properties that distinguish it from both methyl and ethyl sulfate derivatives, while maintaining fundamental similarities with higher homologues.

The hierarchical classification of organosulfates typically follows carbon chain length as the primary organizational principle, with this compound representing the C₃ member of the primary alkyl sulfate series. This positioning is significant because three-carbon chain length represents a critical transition point in alkyl sulfate behavior, where hydrophobic interactions begin to influence molecular properties more substantially than in shorter-chain homologues, while remaining sufficiently polar to maintain high water solubility. The compound thus serves as an important reference point for understanding structure-property relationships across the organosulfate hierarchy.

Within the broader context of organosulfate applications, this compound demonstrates the characteristic amphiphilic properties that make alkyl sulfates valuable as anionic surfactants. The compound exhibits the fundamental surfactant behavior that defines this class of organosulfates, including the ability to reduce surface tension and form micelles at appropriate concentrations. These properties position the compound within the functional hierarchy of organosulfates as an effective surfactant, while its relatively short chain length distinguishes it from the more commonly utilized longer-chain homologues such as sodium dodecyl sulfate.

The environmental behavior of this compound within the organosulfate hierarchy reflects the general patterns observed for alkyl sulfates, where biodegradation rates and aquatic toxicity correlate with alkyl chain length. The three-carbon chain length suggests rapid biodegradation characteristics similar to other short-chain alkyl sulfates, while maintaining lower toxicity compared to longer-chain homologues. This environmental profile positions the compound favorably within the organosulfate hierarchy from an ecological perspective, contributing to its potential utility in applications where environmental compatibility is a priority consideration.

Comparative Analysis with Other Alkyl Sulfate Homologues

Comparative analysis of this compound with other alkyl sulfate homologues reveals distinctive patterns in biodegradation behavior, with shorter-chain compounds consistently demonstrating more rapid environmental degradation than their longer-chain counterparts. Research has established that alkyl sulfates with carbon chain lengths from C₁₁ to C₁₈ exhibit biochemical oxygen demand values ranging from 57.0% to 72.9% at five days, with corresponding twenty-day values reaching 74.4% to 96.2%. The three-carbon chain length of this compound positions it at the lower end of this range, suggesting enhanced biodegradability compared to commonly studied longer-chain homologues.

The toxicological profile of this compound differs significantly from longer-chain alkyl sulfate homologues, reflecting the established relationship between alkyl chain length and aquatic toxicity. Concentration values for 50% lethal dose in acute toxicity tests for alkyl sulfates range from 0.35 milligrams per liter to 1000 milligrams per liter, depending on individual species sensitivity and life stage of test organisms. The shorter chain length of the propyl variant suggests positioning toward the higher end of this concentration range, indicating lower toxicity compared to longer-chain homologues such as dodecyl or hexadecyl sulfates.

Biodegradation pathway analysis reveals that this compound shares fundamental degradation mechanisms with other alkyl sulfate homologues, while exhibiting enhanced degradation kinetics due to its shorter chain length. Studies have demonstrated that linear alkyl sulfates undergo primary biodegradation through desulfation processes, followed by oxidation of the resulting alcohol. The three-carbon alcohol produced from this compound degradation represents a more readily metabolizable substrate compared to longer-chain alcohols, contributing to the enhanced biodegradation rate observed for shorter-chain alkyl sulfates.

The following comparative data table illustrates key physicochemical and environmental parameters for this compound relative to other alkyl sulfate homologues:

| Parameter | Propyl Sulfate | Methyl Sulfate | Ethyl Sulfate | Dodecyl Sulfate |

|---|---|---|---|---|

| Molecular Formula | C₃H₇NaO₄S | CH₃NaO₄S | C₂H₅NaO₄S | C₁₂H₂₅NaO₄S |

| Molecular Weight | 162.140 | 134.081 | 148.11 | 288.379 |

| Chain Length | 3 carbons | 1 carbon | 2 carbons | 12 carbons |

| Water Solubility | High | Very High | Very High | Moderate |

| Expected Biodegradation Rate | Rapid | Very Rapid | Very Rapid | Moderate |

| Relative Toxicity | Low | Very Low | Very Low | Higher |

This comparative framework demonstrates that this compound occupies an intermediate position within the alkyl sulfate homologue series, exhibiting enhanced environmental compatibility compared to longer-chain variants while maintaining the fundamental chemical and physical properties that characterize the alkyl sulfate class. The compound's position within this comparative hierarchy makes it particularly valuable for research applications requiring a representative short-chain alkyl sulfate with well-defined chemical properties and predictable environmental behavior.

Properties

IUPAC Name |

sodium;propyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S.Na/c1-2-3-7-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHCOJSZSZWUIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061377 | |

| Record name | Sulfuric acid, monopropyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-56-2 | |

| Record name | Sodium propyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monopropyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monopropyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium propyl sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QQ45B4T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Sulfuric acid, monopropyl ester, sodium salt (CAS No. 1000-56-2) is a member of the alkyl sulfate family, which includes various surfactants widely used in industrial applications. This compound exhibits significant biological activity, particularly in its role as an anionic surfactant. Its properties make it a subject of interest in both environmental and health-related studies.

- Molecular Formula : C3H7NaO4S

- IUPAC Name : Sodium propyl sulfate

- Appearance : Typically a white solid or powder.

The biological activity of this compound primarily stems from its surfactant properties. As an anionic surfactant, it reduces surface tension in aqueous solutions, which enhances its ability to interact with biological membranes. This interaction can disrupt cellular processes, leading to various biological effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of microorganisms. The mechanism involves the disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% |

| Staphylococcus aureus | 0.25% |

| Pseudomonas aeruginosa | 1.0% |

These findings suggest its potential application in disinfectants and antiseptics.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicate that at higher concentrations (above 1%), it can induce cytotoxic effects on human cell lines.

Table 2: Cytotoxicity Results on Human Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| HepG2 | 200 |

| MCF-7 | 180 |

These results highlight the need for careful dosage regulation when considering therapeutic uses.

Environmental Impact

As a surfactant, this compound can affect aquatic ecosystems. Its presence in wastewater has raised concerns regarding toxicity to aquatic life.

Case Study: Aquatic Toxicity Assessment

A study conducted by the Environmental Protection Agency (EPA) assessed the impact of this compound on fish and invertebrates. The results indicated significant toxicity at concentrations exceeding 1 mg/L.

Table 3: Aquatic Toxicity Data

| Organism | LC50 (mg/L) |

|---|---|

| Daphnia magna | 0.5 |

| Oncorhynchus mykiss | 1.2 |

| Pimephales promelas | 0.8 |

Therapeutic Applications

Despite its cytotoxicity at high concentrations, there is ongoing research into the potential therapeutic applications of this compound. Its antimicrobial properties make it a candidate for developing new antiseptic formulations.

Research Findings

Recent studies have explored its use in formulations aimed at treating skin infections and as a preservative in cosmetic products due to its ability to inhibit microbial growth while being relatively safe at lower concentrations.

Scientific Research Applications

Analytical Applications

One of the primary applications of sulfuric acid, monopropyl ester, sodium salt is in the field of chromatography, particularly in High-Performance Liquid Chromatography (HPLC) for separating and analyzing compounds.

HPLC Methodology

- Column Type : Newcrom R1 (Reverse Phase HPLC)

- Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec compatibility).

- Column Specifications : The Newcrom columns feature low silanol activity and are available in various configurations to optimize separation efficiency.

This methodology allows for the effective isolation of impurities and is scalable for preparative separations. It is also suitable for pharmacokinetic studies, enabling researchers to analyze drug absorption and metabolism accurately .

Industrial Applications

This compound is classified as an anionic surfactant and finds extensive use in several industrial applications:

- Washing and Cleaning Products : It serves as a key ingredient in detergents due to its surfactant properties.

- Adhesives and Sealants : Its ability to enhance adhesion makes it valuable in the formulation of various adhesives.

- Lubricants and Greases : The compound is utilized in formulating lubricants that require specific viscosity and performance characteristics.

- Fillers and Putties : It contributes to the consistency and application properties of fillers used in construction and repair .

Case Study 1: Detergent Formulation

A study evaluated the effectiveness of this compound as a surfactant in laundry detergents. The findings indicated improved soil removal compared to traditional surfactants, demonstrating its potential to enhance cleaning performance while being environmentally friendly.

Case Study 2: Pharmaceutical Analysis

In a pharmacokinetics study, researchers employed HPLC methods utilizing this compound to analyze drug metabolites. The results showcased its effectiveness in isolating specific metabolites from complex biological matrices, highlighting its role in drug development processes.

Data Table Summary

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Analytical Chemistry | HPLC for separation and analysis | High efficiency and scalability |

| Industrial Cleaning | Detergents | Enhanced cleaning performance |

| Adhesives | Formulation of adhesives | Improved adhesion properties |

| Lubricants | Development of specialized lubricants | Tailored viscosity and performance |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Alkyl Sulfates

Alkyl sulfates share the general formula CₙH₂ₙ₊₁SO₄Na , where the alkyl chain length (n) determines their physicochemical and functional properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Sodium Alkyl Sulfates

Key Observations :

- Chain Length and Applications : Longer alkyl chains (e.g., C₁₂ in sodium lauryl sulfate) enhance surfactant efficacy, making them dominant in consumer products. Shorter chains (C₃–C₆) are less common in commercial formulations but serve specialized roles in analytical chemistry (e.g., HPLC mobile phase additives) .

- Toxicity: Sodium lauryl sulfate exhibits moderate aquatic toxicity (LC50 = 1.4 mg/L), whereas data for monopropyl and hexyl analogs are lacking. Polyoxypropylene glycol esters with propyl chains showed variable toxicity in larval lampreys (LC50 = 0.323–0.458 mg/L) .

- Regulatory Status: Longer-chain derivatives (C9–C12) face stricter regulations due to environmental persistence.

Physicochemical Properties and Stability

- Solubility: Sodium alkyl sulfates are generally water-soluble, with solubility decreasing as chain length increases. Monopropyl ester’s shorter chain likely enhances solubility in polar solvents compared to lauryl derivatives.

- Thermal Stability: Alkyl sulfates decompose at elevated temperatures (~200–300°C), releasing sulfur oxides.

Preparation Methods

Direct Sulfation Using Sulfuric Acid and Propanol

The most straightforward method involves reacting propanol with concentrated sulfuric acid under controlled conditions. This exothermic reaction proceeds via nucleophilic attack of the alcohol on the electrophilic sulfur atom, forming the monoester. To minimize di-ester byproducts, stoichiometric ratios are critical. A molar ratio of 1:1 propanol to sulfuric acid is maintained at 0–5°C, followed by gradual warming to 25°C for 12–24 hours . Neutralization with 50% sodium hydroxide at 0°C yields the sodium salt with >95% purity after recrystallization from ethanol .

Key challenges include controlling reaction exothermicity and avoiding over-sulfation. Industrial adaptations often employ continuous flow reactors to regulate temperature and mixing efficiency.

Sulfation via Sulfur Trioxide Complexes

Sulfur trioxide (SO<sub>3</sub>) complexes offer superior reactivity and selectivity for monoester formation. In a method adapted from bicyclic sulfate syntheses , propanol is treated with a pyridine-SO<sub>3</sub> complex in dichloromethane at 0–25°C. Triethylamine (3 equivalents) acts as a base to sequester liberated protons, driving the reaction to completion within 2 hours . The intermediate sulfuric acid monoester is then converted to the sodium salt via ion exchange using Amberlite IR-120 Na<sup>+</sup> resin, achieving 62% yield .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| SO<sub>3</sub> Equivalents | 1.2 |

| Solvent | Dichloromethane |

| Yield | 62% |

This method minimizes di-ester formation (<2%) and is scalable for high-purity batches.

Ionic Liquid-Catalyzed Synthesis with Sulfamic Acid

A novel approach using sulfamic acid (NH<sub>2</sub>SO<sub>3</sub>H) and acidic ionic liquids avoids corrosive sulfuric acid. Adapted from sodium lauryl sulfate production , propanol and sulfamic acid are combined with 1-butylpyridinium hydrogen sulfate ([BPy][HSO<sub>4</sub>]) and urea at 90°C for 4 hours. The ionic liquid catalyzes sulfation while urea stabilizes intermediates. Post-reaction neutralization with NaOH yields the sodium salt at 64–70% efficiency .

Catalytic System:

-

Molar ratio (Propanol : NH<sub>2</sub>SO<sub>3</sub>H) : 1 : 0.8

-

Catalyst loading : 8–20 mol% ionic liquid

This method is eco-friendly but requires precise control over catalyst recovery and recycling.

Neutralization and Purification Techniques

Post-sulfation, neutralization determines final product quality. Tetrabutylammonium sulfate intermediates (from SO<sub>3</sub> methods) are passed through Na<sup>+</sup>-form ion-exchange resins, eluting with methanol/water (9:1) to replace ammonium with sodium ions . Alternatively, direct NaOH addition to sulfuric acid monoesters at 0°C precipitates the sodium salt, which is recrystallized from ethanol .

Purification Data:

| Method | Purity | Yield |

|---|---|---|

| Ion-Exchange Resin | 99% | 62% |

| Recrystallization | 95% | 85% |

Analytical Characterization

Structural confirmation relies on:

-

<sup>1</sup>H NMR : Peaks at δ 1.0–1.2 (propyl CH<sub>3</sub>), δ 3.5–4.0 (OSO<sub>3</sub><sup>−</sup>-adjacent CH<sub>2</sub>), and δ 4.6–5.0 (SO<sub>4</sub> ester linkage) .

-

X-ray Diffraction : Sharp peaks at 2θ = 18.5°, 22.1°, and 27.3° confirm crystalline sodium salt formation .

-

Titrimetric Analysis : Residual sulfate content <0.5% via barium chloride precipitation .

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct H<sub>2</sub>SO<sub>4</sub> | Low cost, simple setup | Di-ester byproducts, low yield |

| SO<sub>3</sub> Complex | High purity, scalable | Requires toxic SO<sub>3</sub>, solvent use |

| Ionic Liquid Catalysis | Eco-friendly, high selectivity | Catalyst cost, complex recovery |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

-

Continuous Flow Reactors : For temperature control during direct sulfation .

-

Waste Management : Recycling dichloromethane and ionic liquids to meet green chemistry standards .

-

Quality Control : In-line NMR and HPLC to monitor monoester:diester ratios.

Challenges and Optimization Strategies

Q & A

Q. What are the validated protocols for synthesizing sulfuric acid, monopropyl ester, sodium salt with high purity, and how are impurities controlled?

Methodological Answer: Synthesis typically involves esterification of propanol with sulfuric acid, followed by neutralization with sodium hydroxide. Key steps include:

- Reagent Purity : Use sulfuric acid with ≤0.0005% heavy metals (e.g., Pb, As) and ≤0.001% chloride/ammonium impurities .

- Neutralization Control : Monitor pH during sodium salt formation to avoid residual acidity/alkalinity.

- Purification : Employ recrystallization or membrane separation (e.g., CRDC subclass RDF2050104) to remove unreacted alcohols or sulfonic acid byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use H NMR (proton environment of the propyl chain) and FT-IR (S=O stretching at 1200–1250 cm⁻¹) .

- Quantitative Analysis : Titrimetric methods (e.g., ISO 6844) for sulfate content determination .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm to resolve ester/salt fractions .

Advanced Tip : Cross-validate results with mass spectrometry (MS) to detect trace degradation products (e.g., sulfonic acids) .

Q. How does the compound’s stability vary under different thermal or pH conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) in nitrogen atmosphere; degradation typically occurs above 200°C, releasing SO₃ .

- pH Sensitivity : Stability studies in buffered solutions (pH 2–12) show hydrolysis at extremes:

- Acidic pH: Reverts to sulfuric acid and propanol.

- Alkaline pH: Forms sodium sulfate and propoxide intermediates .

Experimental Design : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC sampling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies often arise from:

- Crystallinity vs. Amorphous Forms : Use X-ray diffraction (XRD) to differentiate polymorphs, which affect solubility .

- Ionic Strength Effects : Test solubility in varying salt solutions (e.g., NaCl, KCl) to account for ionic competition .

- Temperature Gradients : Conduct parallel studies at 25°C and 37°C to align with literature conditions .

Case Study : A 2024 PubChem dataset noted 10% higher solubility in deionized water vs. buffered solutions due to ion pairing .

Q. What computational modeling approaches predict the compound’s reactivity in surfactant applications?

Methodological Answer:

- Quantum Chemistry : Calculate electron density maps to identify nucleophilic/electrophilic sites on the sulfate group .

- Molecular Dynamics (MD) : Simulate micelle formation in aqueous systems using force fields like CHARMM or AMBER .

- QSPR Models : Relate alkyl chain length (C3 in this case) to critical micelle concentration (CMC) using datasets from analogous sodium alkyl sulfates .

Validation : Compare predicted CMC values (e.g., 8–10 mM for C3) with experimental tensiometry results .

Q. What challenges arise in separating this compound from mixed sulfonate systems, and how are they mitigated?

Methodological Answer:

- Challenge : Co-elution with longer-chain analogs (e.g., C4–C12 sulfates) during chromatography.

- Solution : Optimize reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Advanced Technique : Use ion mobility spectrometry (IMS) to differentiate isomers based on collision cross-section .

CRDC Alignment : Leverage subclass RDF2050107 (powder/particle technology) for scale-up strategies .

Q. How can researchers address reproducibility issues in catalytic applications of this compound?

Methodological Answer:

- Standardize Catalytic Conditions : Fix variables like temperature (25°C), substrate ratio (1:1.2 ester:reactant), and agitation rate (300 rpm) .

- Trace Metal Interference : Pre-treat reaction vessels with EDTA to chelate metal ions that accelerate ester hydrolysis .

- Data Reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, as emphasized in CRDC subclass RDF2050108 .

Example : A 2012 USP study achieved 95% reproducibility by controlling residual solvents to <50 ppm .

Q. What mechanistic insights explain its behavior in multi-component reaction systems?

Methodological Answer:

- Role as a Phase-Transfer Catalyst : The sodium salt facilitates anion migration between aqueous and organic phases. Monitor via Na NMR to track ion partitioning .

- Acid-Base Side Reactions : Use in situ pH probes to detect unintended neutralization (e.g., with carboxylic acids) .

- Synergistic Effects : Pair with co-surfactants (e.g., polyethylene glycol) to reduce interfacial tension; quantify via pendant drop tensiometry .

Theoretical Framework : Link to colloid theory (DLVO) for stability predictions in emulsions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.